molecular formula C11H7Br2N B12598615 6-(2,2-Dibromoethenyl)quinoline CAS No. 651025-10-4

6-(2,2-Dibromoethenyl)quinoline

Cat. No.: B12598615
CAS No.: 651025-10-4
M. Wt: 312.99 g/mol
InChI Key: ZNWROCKKQFPOFG-UHFFFAOYSA-N
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Description

6-(2,2-Dibromoethenyl)quinoline: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the quinoline ring system in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-Dibromoethenyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the reaction of quinoline with 2,2-dibromoethene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or copper, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-(2,2-Dibromoethenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the dibromoethenyl group to a less oxidized state.

    Substitution: The dibromoethenyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

6-(2,2-Dibromoethenyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,2-Dibromoethenyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, making them effective antibacterial agents .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the dibromoethenyl group.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline core that targets bacterial DNA gyrase.

Uniqueness: 6-(2,2-Dibromoethenyl)quinoline is unique due to the presence of the dibromoethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

651025-10-4

Molecular Formula

C11H7Br2N

Molecular Weight

312.99 g/mol

IUPAC Name

6-(2,2-dibromoethenyl)quinoline

InChI

InChI=1S/C11H7Br2N/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-7H

InChI Key

ZNWROCKKQFPOFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C(Br)Br)N=C1

Origin of Product

United States

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